molecular formula C16H10ClN3O B5989090 N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine

N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B5989090
M. Wt: 295.72 g/mol
InChI Key: MAAPIFKAOQWZEH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to a benzofuro[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the benzofuro[3,2-d]pyrimidine core with various substituents, including the 4-chlorophenyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrimidine ring.

Scientific Research Applications

N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular processes . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific structural features, such as the chlorophenyl group and the benzofuro[3,2-d]pyrimidine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16-15-14(18-9-19-16)12-3-1-2-4-13(12)21-15/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAPIFKAOQWZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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